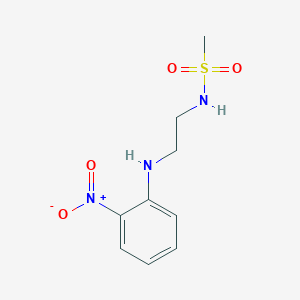

n-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide

Description

Properties

Molecular Formula |

C9H13N3O4S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

N-[2-(2-nitroanilino)ethyl]methanesulfonamide |

InChI |

InChI=1S/C9H13N3O4S/c1-17(15,16)11-7-6-10-8-4-2-3-5-9(8)12(13)14/h2-5,10-11H,6-7H2,1H3 |

InChI Key |

HPNDTXOGSGLBEE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Reduction of the Nitro Group

The ortho-nitro group undergoes reduction to form amine derivatives, a key reaction for synthesizing bioactive intermediates.

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via adsorption of nitro groups onto the Pd surface, followed by sequential electron transfer.

-

Biological reduction involves nitroso and hydroxylamine intermediates, leading to DNA-adduct formation .

Nucleophilic Substitution at the Ethylene Diamine Moiety

The ethylenediamine linker facilitates substitution reactions with electrophiles.

| Reagents | Conditions | Products | Yield | Sources |

|---|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, CH₃CN, 70°C, 16 hours | N-alkylated sulfonamides | 60–75% | |

| Epoxides | THF, 25–50°C, 12–24 hours | Hydroxyalkyl derivatives | 50–65% |

Example Reaction :

Sulfonamide Bond Cleavage

The methanesulfonamide group is susceptible to hydrolysis under extreme conditions.

Structural Stability :

Metabolic and Biochemical Reactions

In vivo, the nitro group is reduced to form reactive intermediates linked to mutagenicity.

Key Data :

Scientific Research Applications

N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the aminoethyl and methanesulfonamide groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Nitro Position Effects : The target compound’s ortho-nitro group induces steric hindrance and planar distortion in the phenyl ring (tilt angle ~2.9–7.8°), contrasting with para-nitro analogues (e.g., 1B), which exhibit different hydrogen-bonding patterns and crystal packing .

Sulfonamide vs. Sulfonate Esters : Replacement of the sulfonamide group with a sulfonate ester (as in 1B) reduces hydrogen-bond acceptor capacity, altering solubility and intermolecular interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural similarity to .

Notes:

- The target compound’s LogP (~1.93) indicates moderate lipophilicity, comparable to N-[2-[ethyl(3-methylphenyl)amino]ethyl]methanesulfonamide, suggesting similar membrane permeability .

- Ortho-nitro derivatives (e.g., 1A in ) exhibit stronger intramolecular hydrogen bonds (N–H···O) than para-nitro analogues, impacting melting points and crystallinity .

Biological Activity

N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide is an organic compound with the molecular formula . It has garnered attention in medicinal chemistry due to its potential therapeutic applications and notable biological activities. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to an ethyl chain, which is further substituted with a 2-nitrophenyl amino group. This unique structure contributes to its reactivity and biological properties, particularly through the sulfonamide functional group that participates in nucleophilic substitution reactions. The nitrophenyl moiety enhances electrophilic aromatic substitution reactions, making it a candidate for various biological interactions.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

- Anti-inflammatory Properties : Compounds with similar structures have been tested for their ability to inhibit nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in macrophages, suggesting anti-inflammatory effects .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may possess cytotoxic activity against certain human cancer cell lines, although specific IC50 values need further exploration .

The mechanisms through which this compound operates include:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory mediator production.

- Cell Cycle Arrest : Some derivatives have shown the ability to induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .

Case Study 1: Anti-inflammatory Effects

In a study on related compounds, it was found that certain derivatives significantly inhibited NO production in LPS-induced RAW 264.7 macrophages. For instance, compounds with IC50 values ranging from 4.55 μM to 5.06 μM demonstrated over 75% inhibition of PGE2 at concentrations of 10 μM. These findings highlight the potential of this compound in managing inflammatory conditions .

Case Study 2: Cytotoxicity Evaluation

Research evaluating the cytotoxic effects of related sulfonamides on human cancer cell lines revealed varying degrees of potency. For example, some compounds exhibited IC50 values between 2.38 μM and 8.13 μM against specific cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Sulfonamide | 4.55 | Anti-inflammatory |

| Compound B | Sulfonamide | 5.06 | Anti-inflammatory |

| Compound C | Sulfonamide | 2.38 | Cytotoxicity |

| Compound D | Sulfonamide | 8.13 | Cytotoxicity |

This table illustrates the variability in biological activity among structurally similar compounds, emphasizing the importance of chemical modifications for enhancing efficacy.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-((2-Nitrophenyl)amino)ethyl)methanesulfonamide?

The compound is synthesized via multi-step reactions, typically involving:

- Sulfonamide formation : Reacting a primary amine (e.g., 2-((2-nitrophenyl)amino)ethylamine) with methanesulfonyl chloride in the presence of a base like triethylamine .

- Coupling reactions : For derivatives, benzamide or pyridinecarboxamide groups are introduced using activated acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under anhydrous conditions .

- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures purity . Characterization is performed via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the sulfonamide (-SO₂NH-), nitrophenyl aromatic protons, and ethylamino linker .

- Infrared (IR) Spectroscopy : Identify stretches for sulfonamide S=O (~1350–1160 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening often includes:

- Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or viral polymerases, using fluorometric or colorimetric substrates .

- Cytotoxicity profiling : Assess viability in cell lines (e.g., HeLa, HEK293) via MTT or resazurin assays .

- Binding studies : Surface Plasmon Resonance (SPR) or fluorescence polarization to measure target affinity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Single-crystal X-ray diffraction is critical for:

- Determining bond lengths/angles : Confirm the geometry of the sulfonamide group and nitro-phenyl orientation .

- Identifying non-covalent interactions : Hydrogen bonds between sulfonamide oxygen and adjacent residues in protein co-crystals . Use SHELX programs (e.g., SHELXL for refinement) to process data, with crystallization optimized using vapor diffusion in solvents like DMSO/water mixtures .

Q. What computational strategies predict the compound’s interaction with biological targets?

Advanced approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to viral polymerases or enzyme active sites, leveraging crystal structures from PDB .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to assess binding free energies .

- QSAR modeling : Correlate substituent effects (e.g., nitro vs. cyano groups) with activity using descriptors like logP and polar surface area .

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

- Orthogonal assays : Validate antiviral activity via plaque reduction neutralization (PRNT) alongside enzyme inhibition .

- Batch reproducibility : Synthesize multiple lots and compare purity via HPLC-UV/MS .

- Meta-analysis : Cross-reference data with structurally related sulfonamides (e.g., Dofetilide derivatives) to identify trends .

Q. What functional group modifications enhance the compound’s bioactivity or solubility?

Structure-Activity Relationship (SAR) studies suggest:

- Nitro group replacement : Substituting with cyano or trifluoromethyl improves metabolic stability but may reduce polarity .

- Linker optimization : Replacing the ethylamino group with morpholine or oxadiazole enhances target selectivity .

- Solubility tuning : Introduce polar groups (e.g., pyridinecarboxamide) or formulate as hydrochloride salts .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Common issues include:

- Polymorphism : Screen solvents (e.g., acetone, DMF) and temperatures to isolate stable forms .

- Disorder in crystal packing : Use high-resolution data (≤1.0 Å) and SHELXL restraints to refine atomic positions .

- Twinned crystals : Apply TwinRotMat or PLATON to deconvolute overlapping reflections .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.